Lifitegrast

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Lifitegrast ejerce sus efectos uniéndose a la integrina antígeno 1 asociado a la función de los linfocitos (LFA-1) en la superficie de los leucocitos. Esta unión evita que LFA-1 interactúe con su ligando, la molécula de adhesión intercelular 1 (ICAM-1), que se sobreexpresa en los tejidos corneal y conjuntival de los pacientes con enfermedad de ojo seco . Al bloquear esta interacción, this compound reduce la activación de las células T, la migración y la liberación de citoquinas proinflamatorias, aliviando así la inflamación y los síntomas de la enfermedad de ojo seco .

Análisis Bioquímico

Biochemical Properties

Lifitegrast is a tetrahydroisoquinoline derivative that interacts with specific biomolecules to exert its therapeutic effects. The primary biochemical interaction of this compound is with the integrin LFA-1, a cell surface protein found on leukocytes. This compound binds to LFA-1 and inhibits its interaction with intercellular adhesion molecule-1 (ICAM-1). This inhibition prevents the formation of an immunological synapse, thereby reducing T-cell activation and migration to target tissues .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. By blocking the LFA-1/ICAM-1 interaction, this compound inhibits T-cell adhesion and reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-1. This leads to a decrease in ocular surface inflammation, which is a hallmark of dry eye disease. Additionally, this compound has been shown to protect the corneal surface and improve tear production, thereby alleviating the symptoms of dry eye disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the integrin LFA-1 on leukocytes. This binding blocks the interaction between LFA-1 and ICAM-1, which is crucial for T-cell activation and migration. By inhibiting this interaction, this compound reduces T-cell-mediated inflammation and the subsequent release of pro-inflammatory cytokines. This mechanism of action helps to alleviate the symptoms of dry eye disease and protect the ocular surface .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over time. Studies have shown that this compound can maintain its therapeutic effects for extended periods, with minimal degradation. Long-term use of this compound in in vitro and in vivo studies has shown sustained improvement in ocular surface health and a reduction in inflammation. These findings suggest that this compound is a stable and effective treatment for dry eye disease over prolonged periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound is effective at reducing ocular surface inflammation and improving tear production at various dosages. At higher doses, this compound may cause mild to moderate adverse effects, such as transient eye irritation. These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound does not undergo significant metabolism in the human body. Studies using fresh human hepatocytes have shown that this compound remains largely unmetabolized. This characteristic contributes to its stability and efficacy as a therapeutic agent. The high plasma protein binding of this compound (approximately 99%) also plays a role in its pharmacokinetic profile .

Transport and Distribution

This compound is primarily administered as an ophthalmic solution, allowing for direct delivery to the ocular surface. Once administered, this compound binds to LFA-1 on leukocytes, inhibiting their interaction with ICAM-1. This localized action helps to reduce inflammation and protect the ocular surface. The high plasma protein binding of this compound ensures that it remains localized to the site of action, minimizing systemic exposure and potential side effects .

Subcellular Localization

This compound exerts its effects primarily at the cell surface, where it binds to the integrin LFA-1. This binding prevents the interaction between LFA-1 and ICAM-1, thereby inhibiting T-cell activation and migration. The subcellular localization of this compound to the cell surface is crucial for its therapeutic effects, as it allows for targeted inhibition of the inflammatory response associated with dry eye disease .

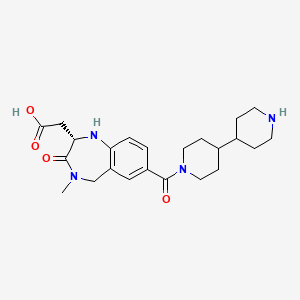

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de lifitegrast implica múltiples pasos, comenzando con intermediarios clave como el ácido benzofuran-6-carboxílico y el ácido 5,7-dicloro-1,2,3,4-tetrahidroisoquinolina-6-carboxílico. Estos intermediarios se sintetizan a través de una serie de reacciones que incluyen bromación, hidrólisis y condensación . El paso final implica el acoplamiento de estos intermediarios en presencia de una base para formar this compound crudo, que luego se purifica .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de solventes apróticos polares como la dimetilformamida (DMF) y el dimetilsulfóxido (DMSO) para las reacciones de condensación . El proceso de purificación puede involucrar la formación de sales de amina de this compound, que luego se convierten de nuevo a la forma de base libre .

Análisis De Reacciones Químicas

Tipos de Reacciones: Lifitegrast experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones ácidas, lo que lleva a la formación de productos de degradación.

Reactivos y Condiciones Comunes:

Oxidación: Se utilizan ácidos fuertes como el ácido clorhídrico para las reacciones de oxidación.

Hidrólisis: Se emplean condiciones ácidas, típicamente usando ácido clorhídrico, para las reacciones de hidrólisis.

Productos Principales Formados:

Comparación Con Compuestos Similares

Lifitegrast es único entre los antagonistas de integrinas debido a su objetivo específico de la interacción LFA-1/ICAM-1. Compuestos similares incluyen:

Tacrolimus: Similar a la ciclosporina, inhibe la calcineurina y se utiliza para diversas afecciones inflamatorias.

Vedolizumab: Un antagonista de integrinas utilizado para la enfermedad inflamatoria intestinal, que se dirige a la integrina α4β7.

La singularidad de this compound radica en su inhibición específica de la interacción LFA-1/ICAM-1, lo que lo hace particularmente eficaz para el tratamiento de la enfermedad de ojo seco .

Propiedades

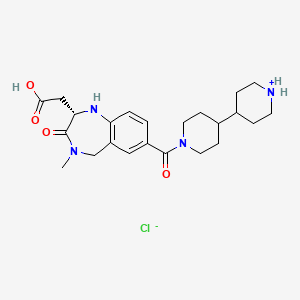

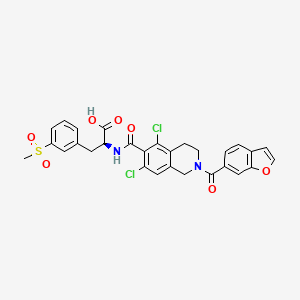

IUPAC Name |

(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24Cl2N2O7S/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOZKMSJYSPYLN-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24Cl2N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145345 | |

| Record name | Lifitegrast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Lifitegrast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11611 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Lifitegrast binds to the integrin lymphocyte function-associated antigen-1 (LFA-1), a cell surface protein found on leukocytes and blocks the interaction of LFA-1 with its cognate ligand intercellular adhesion molecule-1 (ICAM-1). ICAM-1 may be overexpressed in corneal and conjunctival tissues in dry eye disease. LFA-1/ICAM-1 interaction can contribute to the formation of an immunological synapse resulting in T-cell proliferation/activation and migration to target tissues. In vitro studies demonstrated that lifitegrast may inhibit T-cell adhesion to ICAM-1 in a human T-cell line and may inhibit secretion of inflammatory cytokines, inflammatory mediators, chemokines, TNF-α, and IL-1 in human peripheral blood mononuclear cells. | |

| Record name | Lifitegrast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11611 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1025967-78-5 | |

| Record name | N-[[2-(6-Benzofuranylcarbonyl)-5,7-dichloro-1,2,3,4-tetrahydro-6-isoquinolinyl]carbonyl]-3-(methylsulfonyl)-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025967-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lifitegrast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025967785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lifitegrast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11611 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lifitegrast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIFITEGRAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/038E5L962W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

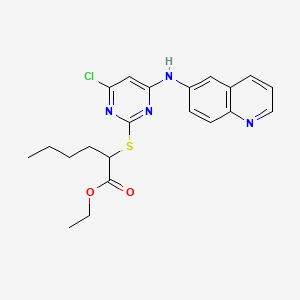

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

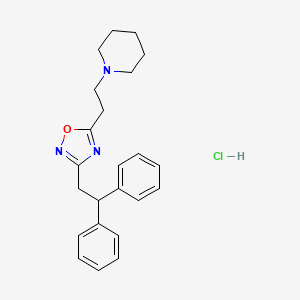

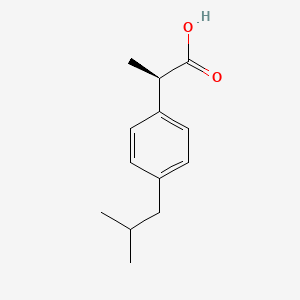

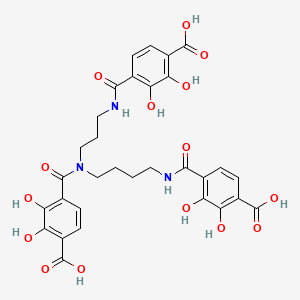

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.